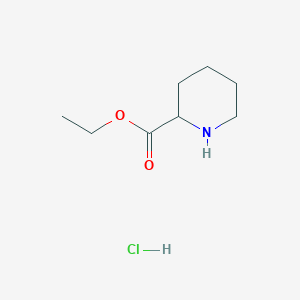

Ethyl Piperidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAWPIXNSIYQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498201 | |

| Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77034-33-4 | |

| Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pipecolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Piperidine-2-carboxylate Hydrochloride

This guide provides a comprehensive overview of the core physical properties of Ethyl Piperidine-2-carboxylate hydrochloride (CAS No. 77034-33-4). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into the methodologies used for their determination.

Introduction and Strategic Importance

This compound is a heterocyclic building block recognized for its utility as a versatile intermediate in the synthesis of various pharmaceuticals.[1] It belongs to the class of piperidines, which are prevalent structural motifs in numerous biologically active molecules. The hydrochloride salt form is strategically employed to enhance the compound's stability and, most critically, its aqueous solubility, which are pivotal considerations in drug discovery and process development.[2] Understanding the fundamental physical properties of this salt is not merely an academic exercise; it is a prerequisite for its effective handling, reaction optimization, formulation, and quality control.

This guide delves into the key physicochemical parameters of the compound, explaining not just the data, but the causality behind the experimental choices for their accurate measurement.

Core Molecular and Physical Characteristics

The primary identification and fundamental properties of this compound are summarized below. As a salt of the free base (Ethyl Pipecolinate), its properties, particularly melting point and solubility, are markedly different from its liquid, less stable parent form.[3][4]

| Property | Data | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Ethyl pipecolinate hydrochloride, Ethyl 2-piperidinecarboxylate HCl | [5] |

| CAS Number | 77034-33-4 | [5][6] |

| Appearance | White to off-white solid | [7] (Inferred) |

| Molecular Formula | C₈H₁₅NO₂ · HCl | [5] |

| Molecular Weight | 193.67 g/mol | [5][6] |

Note: Appearance is inferred from the typical presentation of amine hydrochloride salts and data for positional isomers.

Chemical Structure

Caption: 2D structure of this compound.

Thermal Properties: A Measure of Stability

The thermal characteristics of a compound, such as its melting and boiling points, are critical indicators of its purity and lattice energy. For a crystalline solid like an amine hydrochloride, the melting point is a sharp, reliable parameter.

| Thermal Property | Value | Source(s) |

| Melting Point | 211-213 °C | |

| Boiling Point | 254 °C (at 760 mmHg) | [7][8] |

| Flash Point | 107.4 °C | [7][8] |

Expert Insight: The Significance of Salt Formation

The free base, Ethyl Piperidine-2-carboxylate, is a liquid at room temperature with a boiling point of 216-217 °C.[1][4] The conversion to the hydrochloride salt introduces strong ionic interactions within the crystal lattice. This significantly increases the energy required to break the lattice structure, resulting in a high-melting crystalline solid. This transformation from a liquid to a high-melting solid is highly advantageous for pharmaceutical manufacturing, as solids are generally easier to purify, weigh, handle, and store with long-term stability.

Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting range is a primary method for purity assessment.

Principle: This method relies on visually observing the temperature range over which a small, compacted sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate. A narrow range (typically < 2 °C) is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): An initial rapid heating (~10-20 °C/min) can be performed to find the approximate melting temperature.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to a slow, controlled rate of 1-2 °C per minute.

-

Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Key to Application

The primary motivation for preparing the hydrochloride salt of an amine is to enhance its aqueous solubility. As a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl), this compound is expected to be freely soluble in polar protic solvents like water and alcohols, and sparingly soluble in non-polar aprotic solvents.

Expected Solubility:

-

High Solubility: Water, Methanol, Ethanol, DMSO.

-

Low Solubility: Diethyl ether, Hexane, Toluene.

-

Intermediate Solubility: Dichloromethane, Chloroform.

Expert Insight: pH-Dependent Solubility

The solubility of this salt in aqueous media is highly pH-dependent. In acidic to neutral conditions (pH < 7), the compound will exist predominantly in its protonated, charged (ammonium) form, which is highly polar and readily solvated by water molecules, leading to high solubility. As the pH increases into the basic range (pH > 8-9), the piperidine nitrogen will be deprotonated, regenerating the less soluble free base. This behavior is critical for designing formulation strategies and predicting absorption in physiological environments.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid is agitated in the solvent at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). The saturated solution is then filtered, and the concentration is determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Samples of the supernatant are taken at various time points (e.g., 4, 8, 24, 48 hours).

-

Sampling & Separation: Withdraw an aliquot of the suspension. Immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Analysis: Dilute the clear filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements (e.g., at 24 and 48 hours) are within a narrow margin (e.g., ± 5%).

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[9][10][11]

¹H NMR Spectroscopy (Expected)

-

Solvent: D₂O or DMSO-d₆

-

Ethyl Ester Group: A quartet signal at ~4.2 ppm (-O-CH₂-CH₃) and a triplet at ~1.2 ppm (-O-CH₂-CH₃).

-

Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The proton at the C2 position (adjacent to the ester and nitrogen) would be expected furthest downfield in this group, likely around 3.3-3.5 ppm. The protonation of the nitrogen deshields adjacent protons.

-

N-H Protons: In DMSO-d₆, two broad signals corresponding to the two diastereotopic N-H protons (R₃NH₂⁺) would be expected at a very downfield position, typically > 8 ppm. In D₂O, these protons would exchange with the solvent and would not be visible.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon: A signal around 170-175 ppm for the ester C=O.

-

Ethyl Ester Carbons: A signal around 60-65 ppm for the -O-CH₂- carbon and a signal around 14-15 ppm for the -CH₃ carbon.

-

Piperidine Ring Carbons: Signals in the range of 20-60 ppm. The C2 carbon, being attached to both the nitrogen and the carboxyl group, would be the most downfield of the ring carbons, likely in the 55-60 ppm range.

Infrared (IR) Spectroscopy (Expected)

-

N-H Stretch: A very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of an ammonium (R₃NH₂⁺) salt.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.

-

C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

N-H Bend: A bending vibration for the ammonium group around 1580-1600 cm⁻¹.

Conclusion

This compound is a high-melting crystalline solid whose physical properties are dominated by its ionic character. This salt form imparts enhanced thermal stability and aqueous solubility compared to its free base, making it a more suitable intermediate for pharmaceutical development. The experimental protocols and predictive spectroscopic data outlined in this guide provide a robust framework for scientists to handle, analyze, and utilize this important chemical building block with confidence and technical precision.

References

- Current time information in Houston, TX, US. (n.d.). Google.

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved December 24, 2025, from [Link]

-

Isopropyl piperidine-2-carboxylate | CAS#:17970-78-4. (n.d.). Chemsrc. Retrieved December 24, 2025, from [Link]

-

This compound, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved December 24, 2025, from [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... (n.d.). ResearchGate. Retrieved December 24, 2025, from [Link]

-

4. (n.d.). RSC Medicinal Chemistry. Retrieved December 24, 2025, from [Link]

-

Ethyl pipecolinate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved December 24, 2025, from [Link]

-

Ethyl 2-piperidinecarboxylate. (2024, April 9). ChemBK. Retrieved December 24, 2025, from [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... (n.d.). ResearchGate. Retrieved December 24, 2025, from [Link]

-

Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K | Request PDF. (n.d.). ResearchGate. Retrieved December 24, 2025, from [Link]

-

Solvent Miscibility Table. (n.d.). Retrieved December 24, 2025, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-哌啶甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [guidechem.com]

- 8. molbase.com [molbase.com]

- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-Ethyl piperidine-2-carboxylate hydrochloride

Foreword

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-pipecolic acid, its rigid piperidine scaffold is a sought-after feature in the design of a multitude of pharmacologically active agents, most notably in the development of local anesthetics like Ropivacaine and Bupivacaine.[1][2] The stereocenter at the C-2 position is crucial for biological activity, making enantiomerically pure synthesis not just a goal, but a necessity.

This guide provides an in-depth exploration of the synthesis of this key intermediate. It is designed for researchers, medicinal chemists, and process development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, compare strategic approaches, and offer field-proven insights into process optimization and control. Our focus is on providing a self-validating framework for the reliable and scalable production of high-purity (S)-Ethyl piperidine-2-carboxylate hydrochloride.

Physicochemical Properties and Characterization

A thorough understanding of the target molecule's properties is fundamental to its synthesis, purification, and handling.

| Property | Value | Reference |

| Chemical Name | (S)-Ethyl piperidine-2-carboxylate hydrochloride | [3][4] |

| Synonyms | Ethyl (S)-pipecolinate HCl, (S)-Pipecolic acid ethyl ester HCl | [3][5] |

| CAS Number | 123495-48-7 | [3][4] |

| Molecular Formula | C₈H₁₅NO₂·HCl | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | White to off-white solid/powder | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Characterization is critical to confirm the identity, purity, and enantiomeric integrity of the final product. Standard analytical methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (% ee).

-

Melting Point Analysis: As an indicator of purity.

Core Synthetic Strategies: A Comparative Analysis

Three primary strategic routes exist for the synthesis of (S)-Ethyl piperidine-2-carboxylate hydrochloride, each with distinct advantages and applications.

Strategy 1: Direct Esterification of L-Pipecolic Acid

This is the most classical, direct, and widely employed method, leveraging the commercially available and enantiopure starting material, L-pipecolic acid ((S)-Piperidine-2-carboxylic acid).

Causality and Mechanistic Insight: The core of this strategy is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction equilibrium, which often lies unfavorably for ester formation, must be driven to the product side. This is achieved by either removing water as it is formed or by using a large excess of the alcohol reactant (Le Châtelier's principle).

A superior and highly efficient variant of this method utilizes thionyl chloride (SOCl₂) in ethanol. This approach is exceptionally effective for three key reasons:

-

In Situ Acid Catalyst Generation: Thionyl chloride reacts with ethanol to generate sulfur dioxide (SO₂), ethyl chloride, and, crucially, hydrogen chloride (HCl) gas directly within the reaction mixture. This provides the necessary acid catalyst without the need to handle corrosive HCl gas.

-

Water Scavenging: Thionyl chloride is an excellent dehydrating agent and reacts with the water produced during esterification, irreversibly shifting the equilibrium towards the ester product.

-

Concurrent Salt Formation: The generated HCl protonates the basic piperidine nitrogen, directly forming the desired hydrochloride salt in the same pot, simplifying the work-up procedure.

Caption: Workflow for the synthesis via thionyl chloride esterification.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend L-pipecolic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).

-

Reagent Addition: Cool the suspension to 0°C using an ice-water bath. Add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Causality: This addition is highly exothermic and slow, controlled addition is critical to prevent dangerous temperature spikes and side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78°C). Maintain reflux for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a crude solid or viscous oil. Trustworthiness: This step removes excess ethanol and volatile byproducts like SO₂ and ethyl chloride.

-

Purification: Dissolve the crude product in a minimal amount of hot ethanol and induce crystallization by the slow addition of a non-polar solvent like diethyl ether or tert-butyl methyl ether until turbidity is observed. Cool the mixture, first to room temperature and then to 0-4°C, to maximize crystal formation.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Ethyl piperidine-2-carboxylate hydrochloride.

Strategy 2: Asymmetric Catalytic Synthesis

For applications where L-pipecolic acid is unavailable or where novel, substituted piperidines are desired, building the chiral ring from achiral precursors is a powerful strategy. These methods are more complex but offer greater synthetic flexibility.

Conceptual Overview: Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a high preference for one enantiomer. This is achieved using a chiral catalyst that creates a transient, diastereomeric intermediate, lowering the activation energy for the formation of one enantiomer over the other.

Key Methodologies:

-

Catalytic Asymmetric Hydrogenation: Pyridine or dihydropyridine precursors can be hydrogenated using chiral transition metal catalysts (e.g., Rhodium, Iridium) complexed with chiral ligands to stereoselectively form the piperidine ring.[6]

-

Organocatalysis: Small, chiral organic molecules (like proline derivatives) can catalyze the asymmetric addition of nucleophiles to imine intermediates, setting the crucial stereocenter in a biomimetic fashion.[7]

Caption: General principle of asymmetric catalysis.

Expertise & Experience: While synthetically elegant, these routes often require extensive optimization of catalysts, ligands, and reaction conditions. They are typically employed in discovery phases or when the classical route from L-pipecolic acid is not feasible.

Strategy 3: Biocatalytic Synthesis

Reflecting the industry's move towards green chemistry, biocatalytic routes offer an environmentally friendly and highly selective alternative. The synthesis focuses on producing the L-pipecolic acid precursor from basic feedstocks.

Causality and Mechanistic Insight: This approach mimics natural metabolic pathways.[8] The key enzyme, Lysine Cyclodeaminase (LCD), directly converts L-lysine into L-pipecolic acid with near-perfect enantioselectivity.[2] This process operates in water at or near ambient temperature and pressure, drastically reducing the environmental impact compared to traditional chemical methods.

The L-pipecolic acid produced can then be isolated and esterified using the classical method described in Strategy 1.

Caption: Enzymatic conversion of L-Lysine to the target precursor.

Trustworthiness: The high fidelity of enzymatic reactions ensures the production of L-pipecolic acid with exceptional enantiomeric purity (>99% ee), which directly translates to a high-quality final product.

Conclusion and Authoritative Recommendation

For most applications in research and development, the Direct Esterification of L-Pipecolic Acid using the Thionyl Chloride method (Strategy 1) represents the optimal balance of efficiency, reliability, cost-effectiveness, and scalability. Its procedural simplicity, use of a readily available chiral starting material, and high yields make it the authoritative standard for producing (S)-Ethyl piperidine-2-carboxylate hydrochloride.

Asymmetric and biocatalytic routes represent powerful, advanced methodologies. Asymmetric synthesis offers unparalleled flexibility for creating novel analogs, while biocatalysis provides a sustainable pathway for producing the key L-pipecolic acid precursor, aligning with the future of green pharmaceutical manufacturing.[2][8] A comprehensive understanding of all three strategies empowers the modern scientist to select the most appropriate route based on the specific project goals, available resources, and desired scale.

References

-

Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (n.d.). PIPECOLIC ACID, 4-OXO-, HYDROCHLORIDE. Organic Syntheses. [Link]

-

LookChem. (n.d.). Cas 123495-48-7, ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. [Link]

-

RSC Medicinal Chemistry. (2024). Issue 4. [Link]

- Google Patents. (n.d.).

-

Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4660–4663. [Link]

-

Scribd. (n.d.). Pipecolic Acid Synthesis Studies. [Link]

-

PrepChem.com. (n.d.). Synthesis of L-(-)-pipecolic acid. [Link]

- Google Patents. (n.d.).

-

Meister, A., Radhakrishnan, A. N., & Buckley, S. D. (1957). Enzymatic synthesis of L-pipecolic acid and L-proline. Journal of Biological Chemistry, 229(2), 789–800. [Link]

-

Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

He, G., et al. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli. Microbial Cell Factories, 16(1), 54. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl Pipecolinate: Properties, Applications, and Manufacturing. [Link]

-

ResearchGate. (n.d.). A New Enantioselective Synthesis of (2S)-Pipecolic Acid. [Link]

-

Roura Padrosa, D., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(16), 5415-5421. [Link]

-

PubChem. (n.d.). Ethyl piperidine-2-carboxylate. [Link]

Sources

- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 2. Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 123495-48-7,ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. innospk.com [innospk.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell-free biocatalytic syntheses of l -pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01817A [pubs.rsc.org]

An In-depth Technical Guide to Ethyl Pipecolinate Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl pipecolinate hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical structure, physicochemical properties, synthesis, analytical characterization, and its critical role in the synthesis of diverse therapeutic agents. The insights provided herein are grounded in established chemical principles and field-proven applications to empower your research and development endeavors.

Core Concepts and Chemical Identity

Ethyl pipecolinate hydrochloride is the hydrochloride salt of the ethyl ester of pipecolic acid (piperidine-2-carboxylic acid).[1][2][3] The piperidine ring is a saturated heterocycle that is a core scaffold in numerous natural products and pharmaceuticals. The presence of a carboxylic ester at the C2 position provides a reactive handle for extensive synthetic modifications, making it a highly valued starting material. The formation of the hydrochloride salt enhances the compound's stability, crystallinity, and handling properties compared to its freebase form, which is a liquid.[4][5]

This compound serves as a crucial chiral synthon. The stereocenter at the C2 position allows for the development of stereospecific drugs, a critical consideration in modern pharmacology where enantiomeric purity can dictate therapeutic efficacy and safety profiles.

| Identifier | Value | Source |

| Chemical Name | Ethyl 2-piperidinecarboxylate hydrochloride | [1][2] |

| CAS Number | 77034-33-4 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ · HCl | [1][2][3] |

| Molecular Weight | 193.67 g/mol | [1][2] |

| Synonyms | Ethyl Pipecolate HCl, DL-Pipecolic acid ethyl ester HCl | [6] |

Elucidation of the Chemical Structure and Properties

The molecular architecture of ethyl pipecolinate hydrochloride is fundamental to its reactivity and utility.

-

Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle. Its chair-like conformation is a key structural feature that influences the orientation of substituents and their interaction with biological targets.

-

Ethyl Ester Group (-COOEt): Located at the C2 position, adjacent to the nitrogen atom. This group is the primary site for many chemical transformations, such as hydrolysis, amidation, or reduction.

-

Chiral Center: The C2 carbon, to which the ester group is attached, is a stereocenter. The compound is commonly available as a racemate (DL-Ethyl pipecolinate) or in its enantiomerically pure forms (D and L).

-

Hydrochloride Salt: The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻). This salt formation renders the compound a solid, improving its ease of handling and stability for storage.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 211-213 °C (lit.) | |

| Molecular Formula (Free Base) | C₈H₁₅NO₂ | [5][7][8] |

| Molecular Weight (Free Base) | 157.21 g/mol | [5][7] |

| Boiling Point (Free Base) | 216-217 °C (lit.) | [4][5] |

| Density (Free Base) | 1.006 g/mL at 25 °C (lit.) | [5][9] |

| Refractive Index (Free Base) | n20/D 1.456 (lit.) | [4][9] |

Synthesis and Manufacturing Workflow

The most common and industrially scalable synthesis of ethyl pipecolinate involves the catalytic hydrogenation of ethyl picolinate. The rationale behind this pathway is the ready availability and low cost of the starting material, which is derived from pyridine.

Workflow: From Pyridine to Ethyl Pipecolinate Hydrochloride

-

Esterification: Pyridine-2-carboxylic acid (picolinic acid) is esterified with ethanol under acidic conditions (e.g., using H₂SO₄ or thionyl chloride) to yield ethyl picolinate.

-

Catalytic Hydrogenation: The aromatic pyridine ring of ethyl picolinate is reduced to a saturated piperidine ring. This is typically achieved using a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature) is critical to ensure complete saturation of the ring without cleaving the ester group.

-

Salt Formation: After the reaction is complete and the catalyst is removed, the resulting ethyl pipecolinate (free base) is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Anhydrous hydrogen chloride (either as a gas or a solution in a solvent like ether) is then introduced to precipitate the stable, solid Ethyl Pipecolinate Hydrochloride.

Caption: Synthesis workflow for Ethyl Pipecolinate Hydrochloride.

Analytical Characterization Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of Ethyl Pipecolinate Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number and connectivity of protons. For ethyl pipecolinate, typical signals in CDCl₃ for the free base would include a quartet and a triplet for the ethyl group, and a series of multiplets for the piperidine ring protons.[10] The proton on the nitrogen (N-H) is also observable.

-

¹³C NMR: Shows all unique carbon environments. Expected signals include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five distinct carbons of the piperidine ring.

| Technique | **Expected Observations (for Free Base C₈H₁₅NO₂) ** |

| ¹H NMR | ~4.1-4.2 ppm (quartet, 2H, -OCH₂ CH₃)~3.3-3.4 ppm (multiplet, 1H, C2-H )~2.6-3.1 ppm (multiplets, 2H, C6-H₂ )~1.4-2.0 ppm (multiplets, 6H, C3, C4, C5-H₂ )~1.2-1.3 ppm (triplet, 3H, -OCH₂CH₃ ) |

| ¹³C NMR | ~174 ppm (C =O)~60 ppm (-OC H₂CH₃)~58 ppm (C 2)~46 ppm (C 6)~28 ppm (C 3)~25 ppm (C 5)~23 ppm (C 4)~14 ppm (-OCH₂C H₃) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. For the hydrochloride salt, shifts, particularly for protons near the nitrogen, will be different.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

N-H Stretch: In the free base, a moderate band appears around 3300-3500 cm⁻¹. For the hydrochloride salt, this is replaced by a broad and strong N⁺-H stretch absorption from 2400-3200 cm⁻¹, which is a hallmark of amine salts.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ for the free base is observed at m/z = 157.[8][10][11] A prominent fragment is typically seen at m/z = 84, corresponding to the loss of the ethoxycarbonyl group (-COOEt), leaving the piperidinyl cation.[10]

Key Applications in Drug Discovery

Ethyl pipecolinate hydrochloride is a cornerstone in the synthesis of complex molecules due to the versatile reactivity of its piperidine scaffold. Its application spans numerous therapeutic areas.[4]

-

Local Anesthetics: The piperidine ring is a key component of many local anesthetics, such as bupivacaine and ropivacaine. Synthesis often involves N-alkylation of the piperidine nitrogen.

-

Antiviral Agents: It is a reactant for the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

-

CNS Agents: The scaffold is used to prepare anti-amnesic agents and selective α2C-adrenoceptor antagonists, which have potential in treating neurological and psychiatric disorders.[12]

-

Metabolic and Endocrine Modulators: It serves as a precursor for selective androgen receptor modulators (SARMs), which have applications in treating muscle wasting and osteoporosis.[4]

-

Anti-Infective Agents: Derivatives have been developed as small molecule inhibitors of the Macrophage Infectivity Potentiator (MIP) protein in Legionella pneumophila, the bacterium responsible for Legionnaires' disease.

Caption: Synthetic utility of Ethyl Pipecolinate Hydrochloride.

Experimental Protocol: N-Benzoylation

This protocol provides a self-validating, step-by-step methodology for a standard N-acylation reaction, a common first step in many synthetic pathways.

Objective: To synthesize Ethyl 1-benzoylpiperidine-2-carboxylate.

Materials:

-

Ethyl pipecolinate hydrochloride

-

Benzoyl chloride

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate, round-bottom flask, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl pipecolinate hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. The volume should be sufficient to create a stirrable slurry or solution (approx. 0.1-0.2 M concentration).

-

Base Addition: Cool the flask in an ice bath (0 °C). Add triethylamine (2.2 eq) dropwise. The first equivalent neutralizes the HCl salt to form the free base in situ. The second equivalent acts as the acid scavenger for the HCl generated during the acylation. Causality: Performing the reaction at 0°C controls the exothermicity of the acid-base neutralization and the acylation reaction.

-

Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Trustworthiness: A slight excess of the acylating agent ensures complete consumption of the starting material, which can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the disappearance of the starting material.

-

Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), water, and finally brine (to aid in phase separation).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

| Category | Guideline | Source |

| Hazard Identification | Irritating to eyes, respiratory system, and skin. The free base is a flammable liquid. | [5][13] |

| Personal Protective Equipment (PPE) | Wear safety goggles/faceshield, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or chemical fume hood. | [9] |

| Handling | Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames (for the free base). Use non-sparking tools. | [13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. | [4][13] |

| First Aid | Eyes: Rinse immediately with plenty of water for several minutes. Skin: Wash off with soap and plenty of water. Seek medical advice if irritation persists. | [5] |

Conclusion

Ethyl pipecolinate hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable starting material for constructing complex molecular architectures. From local anesthetics to novel antiviral and CNS-active agents, its fingerprints are found across a wide spectrum of pharmaceuticals. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for new and improved therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. innospk.com [innospk.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl pipecolinate | 15862-72-3 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Ethyl pipecolinate [webbook.nist.gov]

- 9. Ethyl pipecolinate 98 15862-72-3 [sigmaaldrich.com]

- 10. Ethyl pipecolinate(15862-72-3) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl pipecolinate [webbook.nist.gov]

- 12. Ethyl pipecolinate | 15862-72-3 [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Ethyl Piperidine-2-carboxylate Hydrochloride: A Comprehensive Technical Guide for Advanced Drug Development

CAS Number: 77034-33-4

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for the precise three-dimensional positioning of pharmacophoric elements, making it an ideal building block for targeting a variety of biological receptors and enzymes. Ethyl Piperidine-2-carboxylate hydrochloride, as a functionalized piperidine derivative, offers a versatile platform for the elaboration of complex molecular architectures. The presence of both a secondary amine and an ethyl ester provides two distinct points for chemical modification, enabling its use in the synthesis of a diverse range of pharmaceutical agents, including local anesthetics and kinase inhibitors.[2][3] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical application in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for ensuring the quality and consistency of the final product.

| Property | Value | Source |

| CAS Number | 77034-33-4 | ChemicalBook[4] |

| Molecular Formula | C₈H₁₆ClNO₂ | LookChem[3] |

| Molecular Weight | 193.67 g/mol | LookChem[3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 211-213 °C | Alfa Aesar |

| Solubility | Soluble in water and alcohols | LookChem[3] |

Spectroscopic Characterization

Accurate structural confirmation is paramount in pharmaceutical development. While a publicly available, verified spectrum for this compound is not readily accessible, the expected NMR and Mass Spectrometry data can be reliably predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectrum (400 MHz, D₂O):

-

δ 4.2-4.3 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester, coupled to the methyl protons.

-

δ 3.8-3.9 ppm (dd, 1H): Doublet of doublets for the proton at the C2 position of the piperidine ring, coupled to the adjacent methylene protons.

-

δ 3.1-3.3 ppm (m, 2H): Multiplet for the axial and equatorial protons at the C6 position of the piperidine ring.

-

δ 1.6-2.0 ppm (m, 6H): A series of overlapping multiplets for the methylene protons at the C3, C4, and C5 positions of the piperidine ring.

-

δ 1.2-1.3 ppm (t, 3H): Triplet for the -CH₃ protons of the ethyl ester, coupled to the methylene protons.

Expected ¹³C NMR Spectrum (100 MHz, D₂O):

-

δ ~172 ppm: Carbonyl carbon of the ethyl ester.

-

δ ~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

-

δ ~58 ppm: C2 carbon of the piperidine ring.

-

δ ~45 ppm: C6 carbon of the piperidine ring.

-

δ ~25-30 ppm: C3, C4, and C5 carbons of the piperidine ring.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Mass Spectrometry (ESI+):

-

m/z 158.12 [M+H]⁺: The expected mass for the protonated free base of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of piperidine-2-carboxylic acid (pipecolic acid) followed by the formation of the hydrochloride salt. A robust and scalable synthetic protocol is outlined below, adapted from established methodologies for similar piperidine derivatives.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Piperidine-2-carboxylic acid

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Esterification:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-2-carboxylic acid (1 equivalent).

-

Add anhydrous ethanol (10 volumes) and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

-

-

Formation of the Free Base (Optional, for purification or characterization):

-

Dissolve the crude hydrochloride salt in water and cool in an ice bath.

-

Slowly add a saturated solution of sodium bicarbonate or another suitable base until the pH is ~9-10.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether) or a stoichiometric amount of concentrated hydrochloric acid.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. The following analytical methods are recommended for quality control.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the determination of purity and the quantification of impurities. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a charged aerosol detector (CAD) is recommended.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or CAD |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC can be used to assess the presence of residual solvents and to determine the purity of the free base form of the compound.

| Parameter | Recommended Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

Applications in Drug Synthesis: The Gateway to Local Anesthetics

This compound is a key starting material in the synthesis of several important local anesthetics, including bupivacaine and mepivacaine.[1] The synthetic pathway typically involves the amidation of the piperidine nitrogen followed by functionalization of the ester group.

Synthesis of Bupivacaine: A Case Study

The synthesis of the widely used local anesthetic bupivacaine from piperidine-2-carboxylic acid (which is readily converted to its ethyl ester hydrochloride) illustrates the utility of this intermediate.[5][6]

Caption: A simplified synthetic pathway to Bupivacaine.

The synthesis involves the N-alkylation of the piperidine ring with a butyl group, followed by amidation with 2,6-dimethylaniline. The use of this compound provides a stable and readily available starting material for this multi-step synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

For detailed toxicological information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in pharmaceutical chemistry. Its versatile reactivity, coupled with its straightforward synthesis, makes it an invaluable intermediate for the development of a wide range of therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, intended to empower researchers and drug development professionals in their pursuit of novel and effective medicines.

References

- 1. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 77034-33-4 [chemicalbook.com]

- 5. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 6. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]

A Spectroscopic Guide to Ethyl Piperidine-2-carboxylate Hydrochloride: Structure Elucidation and Analytical Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Ethyl Piperidine-2-carboxylate hydrochloride is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[1] Its piperidine core is a common scaffold in numerous bioactive compounds, making the precise characterization of its structure paramount for drug discovery and development.[2] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic protocols.[3] This comprehensive guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed exploration of its ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) profiles. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and authoritative resource for scientists.

Molecular Structure and Key Features

This compound is the salt formed from the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid. This protonation significantly influences the electronic environment of the molecule, a key aspect that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Expected ¹H NMR Spectral Data

The formation of the hydrochloride salt leads to a significant downfield shift of the protons on the carbons adjacent to the protonated nitrogen atom due to the electron-withdrawing inductive effect of the positive charge.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH ₂⁺ | 9.0 - 10.0 | Broad singlet | - |

| CH (Piperidine C2) | 4.0 - 4.5 | Multiplet | - |

| O-CH ₂ (Ethyl) | 4.1 - 4.4 | Quartet | ~7.1 |

| N-CH ₂ (Piperidine C6) | 3.2 - 3.6 | Multiplet | - |

| CH ₂ (Piperidine C3, C4, C5) | 1.5 - 2.2 | Multiplet | - |

| CH ₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7.1 |

Note: Expected chemical shifts are based on typical values for similar structures and the known effects of protonation.

Interpretation of the ¹H NMR Spectrum

-

N-H Protons: The protons on the positively charged nitrogen are expected to be significantly deshielded, appearing as a broad singlet in the 9.0 - 10.0 ppm region. The broadness is due to rapid exchange with trace amounts of water and quadrupolar relaxation of the nitrogen atom.

-

C2-H Proton: The methine proton at the C2 position, being alpha to both the protonated nitrogen and the carbonyl group, will be the most downfield of the piperidine ring protons.

-

Ethyl Group: The ethyl ester will give rise to a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.1 Hz.

-

Piperidine Ring Protons: The remaining methylene protons on the piperidine ring will appear as a complex multiplet in the upfield region. The protons on C6, being adjacent to the protonated nitrogen, will be shifted further downfield compared to the protons on C3, C4, and C5.[5]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons.[4]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the protonation of the nitrogen atom influences the chemical shifts of the adjacent carbon atoms.

Expected ¹³C NMR Spectral Data

The carbons alpha to the protonated nitrogen (C2 and C6) are expected to show a downfield shift compared to the free base.[4]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | 170 - 175 |

| O-C H₂ (Ethyl) | 60 - 65 |

| C H (Piperidine C2) | 55 - 60 |

| N-C H₂ (Piperidine C6) | 45 - 50 |

| C H₂ (Piperidine C3, C4, C5) | 20 - 30 |

| C H₃ (Ethyl) | 13 - 16 |

Note: These are approximate chemical shift ranges and can vary based on solvent and concentration.[6][7]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon will appear at the most downfield position, typically between 170 and 175 ppm.

-

Carbons Adjacent to Heteroatoms: The carbons directly attached to oxygen (O-CH₂) and the protonated nitrogen (C2 and C6) will be in the intermediate region of the spectrum.

-

Aliphatic Carbons: The remaining piperidine ring carbons and the ethyl methyl carbon will be found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H⁺, C=O, and C-O functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| N-H⁺ (Ammonium salt) | 2400 - 2800 (broad) | N-H stretching |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretching |

| C=O (Ester) | 1735 - 1750 | C=O stretching |

| C-O (Ester) | 1150 - 1250 | C-O stretching |

Interpretation of the IR Spectrum

-

N-H⁺ Stretch: A very broad and strong absorption band in the 2400-2800 cm⁻¹ region is a hallmark of an ammonium hydrochloride salt.[8] This broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the ethyl group.

-

C-O Stretch: The C-O stretching of the ester group will appear as a strong band in the fingerprint region.

Experimental Protocol for FTIR

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the FTIR spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Mass Spectrum Data

In a typical electron ionization (EI) mass spectrum, the molecular ion of the free base is often observed. The hydrochloride salt will likely dissociate to the free base in the mass spectrometer's ion source. Electrospray ionization (ESI) is also a suitable technique, especially for salts, and would show the protonated molecule of the free base.

-

Molecular Ion (M⁺) of Free Base: m/z = 157.21

-

Protonated Molecular Ion ([M+H]⁺): m/z = 158.22

Interpretation of the Mass Spectrum

The fragmentation of piperidine derivatives is often initiated by the cleavage of the bonds adjacent to the nitrogen atom.[11]

Caption: Plausible fragmentation pathways for Ethyl Piperidine-2-carboxylate.

-

Loss of the Ethyl Ester Group: A common fragmentation pathway involves the loss of the ethoxycarbonyl group (-COOEt), leading to a fragment with an m/z of 84.[12]

-

Cleavage of the Piperidine Ring: The piperidine ring can undergo various fragmentation patterns, leading to smaller charged fragments.

Experimental Protocol for GC-MS

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane. Derivatization may be employed to improve thermal stability and chromatographic performance, though it is often not necessary for this compound.[13]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[11]

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure proper elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive mode.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The protonation of the piperidine nitrogen has a profound and predictable effect on the ¹H and ¹³C NMR spectra, causing downfield shifts of adjacent nuclei. IR spectroscopy confirms the presence of the key functional groups, particularly the characteristic broad absorption of the ammonium salt. Mass spectrometry provides the molecular weight and valuable information about the fragmentation patterns. The protocols and interpretations provided in this guide serve as a robust framework for the analysis of this important synthetic intermediate and related compounds, ensuring scientific integrity and technical accuracy in research and development.

References

-

Capot Chemical. (n.d.). 123495-48-7 | (S)-pipéridine-2-carboxylate d'éthyle HCl. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LookChem. (n.d.). Cas 123495-48-7,ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. Retrieved from [Link]

-

Cook, A. G., et al. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. Molecules, 21(9), 1227. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl (S)-piperidine-2-carboxylate HCl. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]

-

Wawer, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7186. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]

-

Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design, 18(3), 1847-1856. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

-

NIST. (n.d.). Ethyl pipecolinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl Nmethyl.... Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved from [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. hmdb.ca [hmdb.ca]

- 3. lookchem.com [lookchem.com]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl Piperidine-2-carboxylate Hydrochloride in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl piperidine-2-carboxylate hydrochloride in common organic solvents. Designed for professionals in pharmaceutical development and chemical research, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies for its determination. We will explore the physicochemical properties of the target compound, predict its solubility profile based on theoretical and analogous data, and provide a detailed protocol for empirical solubility determination.

Introduction: The Significance of this compound

Ethyl piperidine-2-carboxylate, also known as ethyl pipecolinate, is a versatile heterocyclic building block in medicinal chemistry.[1][2] Its hydrochloride salt is of particular interest in pharmaceutical development, as the salt form can enhance stability and modify solubility, which are critical parameters for drug formulation and bioavailability.[3] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, crystallization, and formulation into drug delivery systems.

This guide will delve into the factors governing the solubility of this amine salt, providing a framework for solvent selection and the design of robust experimental protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. While specific experimental data for the hydrochloride salt is not extensively published, we can infer its behavior by examining the properties of the free base, ethyl piperidine-2-carboxylate, and the general characteristics of amine hydrochlorides.

Key Physicochemical Parameters of Ethyl 2-Piperidinecarboxylate (Free Base):

| Property | Value/Description | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 216-217 °C | [1][4] |

| Density | ~1.006 - 1.02 g/mL | [1][4] |

| pKa (Predicted) | ~8.40 ± 0.10 | [4] |

The formation of the hydrochloride salt from the basic piperidine nitrogen significantly alters the molecule's polarity. The introduction of an ionic center (R₂NH₂⁺Cl⁻) dramatically increases its polarity compared to the free base. This transformation is the primary determinant of its solubility profile in organic solvents.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is the cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5]

-

This compound as a Polar, Ionic Solute: The presence of the ammonium chloride group makes the molecule highly polar and capable of strong ion-dipole interactions and hydrogen bonding.

-

Solvent Classification: Organic solvents can be broadly classified based on their polarity (polar protic, polar aprotic, and non-polar). This classification will guide our predictions.

Predicted Solubility Profile of this compound

Based on the principles outlined above, we can predict the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents have high dielectric constants and can engage in hydrogen bonding with both the ammonium proton and the chloride anion, effectively solvating the ionic compound. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents are polar and can solvate ions through dipole-dipole interactions. However, their inability to donate hydrogen bonds may result in less effective solvation compared to protic solvents. |

| Low Polarity / Non-polar | Dichloromethane (DCM), Chloroform | Low | While having a dipole moment, the overall polarity is lower. Some solubility might be observed due to interactions with the organic portion of the molecule. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. Favorable interactions are minimal.[5] |

It is crucial to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, crystalline form of the solid, and the presence of impurities.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, empirical determination is essential. The shake-flask method is a widely accepted and robust technique for measuring thermodynamic (or equilibrium) solubility.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow

Sources

Commercial availability of enantiopure Ethyl Piperidine-2-carboxylate

An In-Depth Technical Guide to the Commercial Availability of Enantiopure Ethyl Piperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure piperidine derivatives are foundational chiral building blocks in modern medicinal chemistry. Ethyl piperidine-2-carboxylate, in its (R)- and (S)-forms, serves as a critical starting material for a multitude of active pharmaceutical ingredients (APIs), particularly those targeting neurological and metabolic disorders. The stereochemistry at the C2 position is often paramount for biological activity and safety, making access to high-purity enantiomers a critical first step in drug discovery and development. This guide provides a comprehensive technical overview for scientists navigating the procurement and in-house production of enantiopure ethyl piperidine-2-carboxylate. It covers the commercial supplier landscape, strategic considerations for choosing between procurement and synthesis, a detailed protocol for classical chiral resolution, and a self-validating framework for analytical quality control.

The Significance of Chirality in the Piperidine Scaffold

Ethyl Piperidine-2-carboxylate: A Privileged Chiral Building Block

The piperidine ring is a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability. When functionalized at the 2-position with a carboxylate group, it becomes a versatile synthon. Ethyl piperidine-2-carboxylate (also known as ethyl pipecolate) provides a handle for peptide couplings, derivatization, and the construction of more complex heterocyclic systems. Its utility is evident in the synthesis of drugs for various therapeutic areas.[1]

The Stereochemical Imperative in Drug Development

For chiral molecules like ethyl piperidine-2-carboxylate, the spatial arrangement of atoms defines their interaction with biological targets, which are themselves chiral. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, have off-target effects, or even be toxic. Regulatory agencies worldwide now mandate the development of single-enantiomer drugs unless there is a compelling therapeutic reason to use a racemic mixture. Therefore, securing a reliable source of the correct, high-purity enantiomer is not merely a chemical challenge but a fundamental requirement for preclinical and clinical success.

Navigating the Commercial Landscape: Sourcing Enantiopure Ethyl Piperidine-2-carboxylate

Direct Procurement: A Survey of Commercial Suppliers

The most direct route to obtaining enantiopure ethyl piperidine-2-carboxylate is through commercial chemical suppliers. These compounds are available in various forms, including the free base and, more commonly, as hydrochloride salts, which often exhibit enhanced stability and handling characteristics.[2] A survey of prominent suppliers reveals the availability of the racemic mixture and both the (R)- and (S)-enantiomers.

| Product Name | Enantiomeric Form | CAS Number | Common Suppliers | Typical Purity | Notes |

| Ethyl piperidine-2-carboxylate | Racemic (DL) | 15862-72-3 | Sigma-Aldrich, TCI, Oakwood Chemical, Chem-Impex[1][3][4] | ≥98% (GC)[1] | Starting material for in-house resolution. |

| (S)-Ethyl piperidine-2-carboxylate HCl | (S)-enantiomer, HCl Salt | 123495-48-7 | LookChem[2] | Varies | Salt form enhances stability. |

| (R)-Ethyl piperidine-2-carboxylate | (R)-enantiomer, Free Base | Not commonly listed | Specialized custom synthesis suppliers | ≥97% | Less common than the S-enantiomer. |

| (S)-Ethyl piperidine-2-carboxylate | (S)-enantiomer, Free Base | Not commonly listed | Specialized custom synthesis suppliers | ≥97% |

Note: The closely related (R)- and (S)-Ethyl piperidine-3-carboxylate (Ethyl nipecotate) are more commonly listed with CAS numbers 25137-01-3 and 37675-18-6, respectively.[5][6][7][8] Researchers should exercise caution to ensure they are sourcing the correct C2-substituted isomer.

Key Considerations for Procurement

-

Purity vs. Enantiomeric Excess (e.e.): The Certificate of Analysis (CoA) must be scrutinized. A high chemical purity (e.g., 98% by GC or NMR) does not guarantee high enantiomeric purity. The enantiomeric excess (e.e.) should be explicitly stated and determined by a suitable chiral method (e.g., chiral HPLC).

-

Salt Form vs. Free Base: The hydrochloride salt is often more crystalline and stable. However, it requires a neutralization step before use in many reactions (e.g., N-alkylation, acylation). The choice depends on the planned synthetic route.

-

Analytical Data: Reputable suppliers will provide comprehensive analytical data, including ¹H NMR, ¹³C NMR, and a trace from a chiral separation method confirming the enantiomeric excess.

"To Buy or to Make?": Strategic Considerations

While direct purchase is convenient for small-scale research, factors such as cost at scale, supply chain security, and intellectual property (IP) often drive the decision to produce the material in-house. This necessitates a robust method for resolving the commercially available racemic mixture.

Caption: Decision workflow for sourcing enantiopure building blocks.

The Core Challenge: Achieving Enantiopurity via Chiral Resolution

Principle of Diastereomeric Salt Formation

The most established and scalable method for separating enantiomers is classical resolution. This technique relies on reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), which allows them to be separated by conventional methods like fractional crystallization.

Protocol: Classical Resolution with a Chiral Tartaric Acid Derivative